4-(Methylnitrosamino)-4-(3-pyridyl)butyric Acid Methyl Ester
Overview
Description
4-(Methylnitrosamino)-4-(3-pyridyl)butyric Acid Methyl Ester is a synthetic organic compound It is characterized by the presence of a nitrosamine group, a pyridyl ring, and a butyric acid ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylnitrosamino)-4-(3-pyridyl)butyric Acid Methyl Ester typically involves the following steps:
Formation of the Pyridyl Ring: This can be achieved through various methods such as cyclization reactions.
Introduction of the Nitrosamine Group: This step often involves the reaction of secondary amines with nitrosating agents under controlled conditions.
Esterification: The final step involves the esterification of the butyric acid moiety with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrosamine group.
Reduction: Reduction reactions can target the nitrosamine group, converting it to an amine.
Substitution: The pyridyl ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
Oxidation: Products may include nitro compounds or oxides.
Reduction: Amine derivatives are common products.
Substitution: Various substituted pyridyl derivatives can be formed.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on biological systems, particularly its interactions with enzymes and receptors.
Medicine: Investigating its potential as a therapeutic agent or its role in disease mechanisms.
Industry: Potential use in the manufacture of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Methylnitrosamino)-4-(3-pyridyl)butyric Acid Methyl Ester involves its interaction with molecular targets such as enzymes, receptors, or DNA. The nitrosamine group is known to be reactive and can form adducts with nucleophilic sites in biological molecules, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Nitrosamines: Compounds with similar nitrosamine groups.
Pyridyl Derivatives: Compounds containing the pyridyl ring.
Butyric Acid Esters: Compounds with esterified butyric acid.
Uniqueness
4-(Methylnitrosamino)-4-(3-pyridyl)butyric Acid Methyl Ester is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a compound of interest for various scientific studies.
Properties
IUPAC Name |
methyl 4-[methyl(nitroso)amino]-4-pyridin-3-ylbutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-14(13-16)10(5-6-11(15)17-2)9-4-3-7-12-8-9/h3-4,7-8,10H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXNGCZIFPGSRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCC(=O)OC)C1=CN=CC=C1)N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601233355 | |
Record name | Methyl γ-(methylnitrosoamino)-3-pyridinebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601233355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246820-63-2 | |
Record name | Methyl γ-(methylnitrosoamino)-3-pyridinebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246820-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl γ-(methylnitrosoamino)-3-pyridinebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601233355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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